An In-depth Technical Guide to the Physicochemical Properties of N-(4-methoxy-3-methylphenyl)acetamide
An In-depth Technical Guide to the Physicochemical Properties of N-(4-methoxy-3-methylphenyl)acetamide
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the physicochemical properties of N-(4-methoxy-3-methylphenyl)acetamide, a compound of interest in medicinal chemistry and materials science. Due to a lack of extensive published data for this specific molecule, this document leverages information from structurally similar compounds to provide well-founded estimations and a framework for experimental determination. By understanding these fundamental characteristics, researchers can better predict the behavior of this molecule in various systems, from biological assays to formulation development.
Chemical Identity and Structure
N-(4-methoxy-3-methylphenyl)acetamide is an aromatic amide with the chemical formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . Its structure features a central benzene ring substituted with a methoxy group, a methyl group, and an acetamido group.
Molecular Structure:
The precise arrangement of these functional groups is critical in determining the molecule's overall properties. The interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing acetamido group influences the molecule's polarity, solubility, and potential for intermolecular interactions.
Predicted and Analog-Derived Physicochemical Properties
The following table summarizes key physicochemical properties. Where direct data is unavailable for N-(4-methoxy-3-methylphenyl)acetamide, values for structurally related analogs are provided for comparative purposes.
| Property | Predicted/Analog Value | Closest Analog(s) and Value(s) |
| Melting Point (°C) | Estimated: 130-150 | N-(4-methoxyphenyl)acetamide: 128-130[1], 131[2], 137-138; N-(4-methylphenyl)acetamide: 149-151[3], 144-145[4] |
| Boiling Point (°C) | Estimated: >300 | N-(4-methoxyphenyl)acetamide: 335[2], 345.5[1]; N-(4-methylphenyl)acetamide: 307[3] |
| Water Solubility | Slightly soluble | N-(4-methoxyphenyl)acetamide: Slightly soluble[5], 0.42 g/100 mL (20 °C)[2]; N-(4-methylphenyl)acetamide: 1 g/L (25 °C)[3] |
| LogP (Octanol-Water Partition Coefficient) | Estimated: 1.2 - 1.8 | N-[4-methoxy-3-(methylamino)phenyl]acetamide: 0.881[6]; N-Acetyl-N-(4-methoxyphenyl)acetamide: 1.595; N-(4-methoxyphenyl)acetamide: 1.1[2] |
| pKa | Estimated: Amide N-H ~17-18; Aromatic protons not readily ionizable | N-(4-methylphenyl)acetamide: 15.13 (predicted)[3] |
Expert Insights on Property Estimation:
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Melting and Boiling Points: The addition of a methyl group to the aromatic ring of N-(4-methoxyphenyl)acetamide would be expected to slightly increase the melting and boiling points due to increased molecular weight and potential for more efficient crystal packing.
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Solubility: The introduction of a nonpolar methyl group is likely to decrease water solubility compared to N-(4-methoxyphenyl)acetamide. The molecule is expected to be more soluble in organic solvents like alcohol and chloroform[7].
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LogP: The methyl group will increase the lipophilicity of the molecule, leading to a higher LogP value compared to N-(4-methoxyphenyl)acetamide.
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pKa: The amide proton is very weakly acidic and unlikely to deprotonate under normal physiological conditions. The aromatic ring does not possess strongly acidic or basic functional groups.
Experimental Determination of Physicochemical Properties
To obtain definitive data for N-(4-methoxy-3-methylphenyl)acetamide, the following experimental protocols are recommended.
Melting Point Determination
Methodology: Capillary Melting Point Method
This standard technique provides a sharp and reproducible melting point range.
Workflow for Melting Point Determination:
Caption: Workflow for determining melting point via the capillary method.
Solubility Determination
Methodology: Shake-Flask Method (OECD Guideline 105)
This is the gold standard for determining the water solubility of a compound.
Step-by-Step Protocol:
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Preparation: Add an excess amount of N-(4-methoxy-3-methylphenyl)acetamide to a known volume of deionized water in a flask.
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Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge or filter the solution to separate the undissolved solid.
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Quantification: Analyze the concentration of the dissolved compound in the aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
LogP Determination
Methodology: Shake-Flask Method (OECD Guideline 107)
This method directly measures the partitioning of a compound between octanol and water.
Workflow for LogP Determination:
Caption: Workflow for experimental LogP determination.
Spectroscopic and Chromatographic Data
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Infrared (IR) Spectroscopy: Expected to show characteristic peaks for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1660 cm⁻¹), and C-O-C stretch of the methoxy group (around 1250 cm⁻¹ and 1030 cm⁻¹).
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Signals for the aromatic protons, the methoxy protons (singlet, ~3.8 ppm), the methyl protons on the ring (singlet, ~2.2 ppm), the acetyl methyl protons (singlet, ~2.1 ppm), and the amide proton (broad singlet).
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¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon, and the three distinct methyl carbons.
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Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 179.
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High-Performance Liquid Chromatography (HPLC): The compound can be analyzed by reverse-phase HPLC using a mobile phase of acetonitrile and water with an acid modifier like formic or phosphoric acid[6].
Stability and Reactivity
N-(4-methoxy-3-methylphenyl)acetamide is expected to be stable under normal laboratory conditions.
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Incompatibilities: Avoid strong oxidizing agents, as they may react with the aromatic ring or the amide functionality[7].
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Decomposition: Thermal decomposition may produce oxides of carbon and nitrogen.
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Hydrolysis: The amide bond can be hydrolyzed under strong acidic or basic conditions, but is generally stable at neutral pH.
Safety Considerations
While a full toxicological profile is not available, data from similar compounds suggests that N-(4-methoxy-3-methylphenyl)acetamide should be handled with care.
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Potential Hazards: May cause skin, eye, and respiratory tract irritation[3]. The toxicological properties have not been fully investigated[5].
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Handling Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust[8].
Conclusion
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of N-(4-methoxy-3-methylphenyl)acetamide, based on data from structurally related compounds and established scientific principles. While estimations offer valuable insights for initial research and development, experimental determination of these properties is crucial for any application requiring precise data. The protocols and workflows outlined herein provide a solid foundation for researchers to characterize this compound of interest accurately and safely.
References
- Acetamide, N-[4-methoxy-3-(methylamino)phenyl]-. (2018, May 16). SIELC Technologies.
- Acetamide, N-(4-methoxyphenyl)-N-methyl-. NIST WebBook.
- N-(4-Methoxyphenyl)acetamide(51-66-1). ChemicalBook.
- Chemical Properties of N-Acetyl-N-(4-methoxyphenyl)acetamide. Cheméo.
- N-(4-Methoxyphenyl)acetamide. Santa Cruz Biotechnology.
- 4'-Methoxyacetanilide | CAS#:51-66-1. Chemsrc. (2025, August 26).
- N-(4-Methylphenyl)acetamide. ChemBK. (2024, April 9).
- N-(4-Methoxyphenyl)acetamide. Echemi.
- Acetamide, N-(4-methylphenyl)-. NIST WebBook.
- N-(4-methoxy-2-methylphenyl)acetamide - Safety Data Sheet. ChemicalBook. (2026, January 3).
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